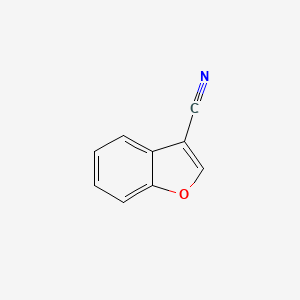

1-Benzofuran-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

1-benzofuran-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLADTXGBAUFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577827 | |

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55877-31-1 | |

| Record name | 1-Benzofuran-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for 1 Benzofuran 3 Carbonitrile and Its Derivatives

Catalytic Strategies in Benzofuran (B130515) Synthesis

Catalysis plays a pivotal role in modern organic synthesis, and the formation of the benzofuran ring is no exception. Various catalytic strategies have been employed to facilitate the construction of this heterocyclic system, with transition-metal catalysis being at the forefront.

Transition metals, with their versatile electronic properties and ability to coordinate with organic molecules, have enabled the development of a wide array of synthetic transformations for benzofuran synthesis.

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been extensively utilized in the construction of benzofuran rings. Palladium-catalyzed reactions often proceed with high efficiency and selectivity, tolerating a broad range of functional groups.

One prominent strategy involves the palladium-catalyzed oxidative annulation of phenols with unsaturated precursors. For instance, the reaction of phenols with alkenylcarboxylic acids can lead to the formation of 2,3-disubstituted benzofurans. Depending on the substitution pattern of the phenol, this method can selectively yield either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans researchgate.net. A plausible mechanism for this transformation involves the ortho-palladation of the phenol, followed by insertion of the α,β-unsaturated carboxylic acid and subsequent decarboxylation to form a palladium-allyl intermediate. This intermediate then undergoes cyclization and β-hydride elimination to afford the benzofuran product and regenerate the palladium(0) catalyst researchgate.net.

Another powerful approach is the palladium-catalyzed tandem C-H functionalization and cyclization of benzoquinones with terminal alkynes. This method provides access to biologically relevant 2,3-disubstituted 5-hydroxybenzofuran derivatives. Notably, this reaction proceeds without the need for an external base, ligand, or oxidant, as the benzoquinone itself acts as both a reactant and an oxidant nih.gov.

The table below summarizes representative examples of palladium-catalyzed synthesis of benzofuran derivatives.

| Phenol Derivative | Unsaturated Partner | Catalyst System | Product Type | Reference |

| Phenol | Alkenylcarboxylic acids | Pd(OAc)₂ / 1,10-phenanthroline / Cu(OAc)₂ | 2,3-Disubstituted benzofurans | researchgate.net |

| Benzoquinone | Terminal alkynes | Palladium catalyst | 2,3-Disubstituted 5-hydroxybenzofurans | nih.gov |

Copper catalysis has emerged as a cost-effective and efficient alternative to palladium-based systems for the synthesis of benzofurans. Copper catalysts can promote a variety of transformations, including cyclization and coupling reactions.

A significant advancement in the synthesis of 3-cyanobenzofuran derivatives is the copper-catalyzed cascade reaction of aryl aldehydes with 2-iodobenzylcyanides. This method affords 2-aryl-3-cyanobenzofurans in good yields. The cascade process is believed to involve a sequence of reactions including a Knoevenagel condensation, aryl hydroxylation, oxa-Michael addition, and finally aromatization to furnish the desired product researchgate.net. This approach is particularly valuable as it directly installs the cyano group at the 3-position of the benzofuran ring.

Furthermore, copper-catalyzed aerobic oxidative cyclization of phenols and alkynes provides a facile one-pot procedure for the regioselective synthesis of polysubstituted benzofurans. This transformation involves the sequential nucleophilic addition of the phenol to the alkyne followed by an oxidative cyclization step nih.gov.

The following table highlights key copper-catalyzed reactions for the synthesis of benzofuran derivatives.

| Starting Material 1 | Starting Material 2 | Catalyst | Product | Reference |

| Aryl aldehydes | 2-Iodobenzylcyanides | Copper catalyst | 2-Aryl-3-cyanobenzofurans | researchgate.net |

| Phenols | Alkynes | Copper catalyst / O₂ | Polysubstituted benzofurans | nih.gov |

While specific examples for the direct synthesis of 1-Benzofuran-3-carbonitrile using dual palladium-organophotoredox catalysis are not prominently detailed in the provided search results, this emerging field combines the advantages of photoredox catalysis with palladium catalysis to enable novel transformations under mild conditions. This approach typically involves the generation of radical intermediates through visible-light photoredox catalysis, which then engage in palladium-catalyzed cross-coupling reactions. This strategy holds promise for the development of new and efficient routes to functionalized benzofurans.

Rhodium catalysis has also been instrumental in the development of novel synthetic routes to benzofurans, often enabling unique selectivities. Rhodium catalysts can effectively mediate C-H activation and annulation reactions.

For instance, rhodium-catalyzed successive C-H bond functionalizations have been developed for the synthesis of complex indenols that incorporate a benzofuran unit researchgate.netnih.gov. While not directly yielding this compound, these methods showcase the power of rhodium catalysis in constructing intricate molecular architectures based on the benzofuran core. Another rhodium-catalyzed approach involves the direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate to selectively produce C4-functionalized benzofurans acs.org. These methods highlight the potential of rhodium catalysis for the regioselective functionalization of the benzofuran system.

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods, in line with the principles of green chemistry. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Green Chemistry Approaches in Synthesis

Solvent-Free Reactions

Solvent-free, or neat, reactions represent a significant advancement in green chemistry, minimizing waste and avoiding the use of potentially toxic and volatile organic solvents. In the context of benzofuran synthesis, catalyst-free approaches can sometimes be conducted under solvent-free conditions. For instance, the synthesis of benzofuran derivatives has been achieved through catalyst-free cascade reactions between nitroepoxides and salicylaldehydes, utilizing potassium carbonate in DMF at elevated temperatures nih.gov. While not strictly solvent-free, the reduction or elimination of catalysts is a step toward more sustainable synthesis. The development of solid-supported catalysts and reactions under grinding conditions are also key aspects of solvent-free synthesis, offering advantages such as ease of product isolation and reduced environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. Its application in the synthesis of benzofuran derivatives is well-documented.

A notable application is the synthesis of benzofuran-3(2H)-ones, which are important precursors and structural motifs in medicinal chemistry. A microwave-assisted method has been developed that provides these compounds in yields ranging from 43% to 58% in a significantly reduced timeframe nih.govsemanticscholar.org. This method involves the intramolecular cyclization of benzoate substrates under microwave irradiation at 150°C for 30 minutes, using K₃PO₄ in a mixture of DMF and MeOH semanticscholar.org.

Furthermore, microwave assistance has been successfully employed in the one-pot, three-component synthesis of highly functionalized benzofuran-2-carboxamides. This catalyst-free procedure allows for the rapid generation of diverse benzofuran derivatives from commercially available starting materials in very short reaction times kcl.ac.uk. The synthesis of benzofuran–oxadiazole and benzofuran–triazole derivatives has also been shown to be significantly more efficient under microwave irradiation, with reaction times as short as 60-70 seconds and yields reaching up to 96%, compared to conventional methods that require much longer periods mdpi.com. Researchers have also utilized microwave heating to synthesize 3-acyl-5-hydroxybenzofuran derivatives, which have shown potential as antiproliferative agents against human breast cancer cells nih.gov.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Benzofuran Derivatives

| Derivative | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzofuran-3(2H)-one | Microwave | 30 min | 43-58% | nih.govsemanticscholar.org |

| Benzofuran–oxadiazole | Conventional | 24 h | 36-80% | mdpi.com |

| Benzofuran–oxadiazole | Microwave | 60 s | 69-94% | mdpi.com |

| Benzofuran–triazole | Conventional | - | 36-80% | mdpi.com |

| Benzofuran–triazole | Microwave | 70 s | 68-96% | mdpi.com |

Ultrasonic Irradiation

The use of ultrasonic irradiation is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. This method has been effectively applied to the synthesis of various benzofuran derivatives.

One example is the synthesis of benzofuran-appended oxadiazole molecules, where ultrasonic irradiation was used to achieve good to moderate yields nih.gov. The synthesis of novel 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives also benefits from ultrasound. The initial Friedländer condensation reaction to form the quinoline precursor was best performed under ultrasonic irradiation at 80°C with KHSO₄ as a catalyst beilstein-journals.org.

Ultrasound has also been utilized in the one-pot, eco-friendly synthesis of benzofuran substituted thiazolo[3,2-b] nih.govbeilstein-journals.orgnih.govtriazoles. This process involves the reaction of 2-acetyl benzofurans with a mercapto-triazole in the presence of molecular iodine under ultrasonic conditions, followed by a microwave-assisted cyclization step researchgate.net. These examples demonstrate the utility of sonochemistry in promoting efficient and environmentally friendly synthetic pathways to complex benzofuran structures.

Table 2: Ultrasound-Assisted Synthesis of Benzofuran Derivatives

| Product | Key Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 2-(Benzofuran-2-yl)-quinoline-3-carboxylic acids | Ethyl 2-chloromethyl-quinoline-3-carboxylate, Salicylaldehydes | K₂CO₃, CH₃CN, reflux; then KOH/EtOH | 52-82% | beilstein-journals.org |

| Benzofuran-oxadiazole derivatives | Furan-oxadiazole-2-thiol, Bromoacetanilide derivatives | Acetonitrile, Pyridine, 0°C | - | nih.gov |

| Benzofuran substituted thiazolo[3,2-b] nih.govbeilstein-journals.orgnih.govtriazoles | 2-Acetyl benzofurans, 5-Mercapto-3-(4-chlorophenyl)-1,2,4-triazole | I₂, Ultrasonic irradiation | - | researchgate.net |

Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) are emerging as highly promising green alternatives to conventional organic solvents. They are typically formed from a mixture of a hydrogen bond acceptor (like choline chloride) and a hydrogen bond donor (such as urea, glycerol, or ethylene glycol) ekb.eg. These solvents are attractive due to their low cost, low toxicity, biodegradability, and high thermal stability ekb.eg.

In the realm of benzofuran synthesis, DESs have been employed as both the solvent and catalyst. A green and environmentally benign one-pot synthesis of 3-aminobenzofurans was reported using a copper iodide catalyst in a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent nih.govacs.orgresearchgate.net. This three-component reaction of o-hydroxy aldehydes, amines, and alkynes provided the desired benzofuran derivatives in good to excellent yields (70–91%) nih.govacs.org. The use of DES facilitates a clean reaction profile and a simple workup procedure jourcc.com. The synthesis of various other heterocyclic compounds, such as pyrazolines and pyrimidines, has also been successfully carried out in choline chloride-urea based DES, highlighting the broad applicability of these green solvents ekb.eg.

Cascade and Tandem Reactions for Benzofuran-3-carbonitrile Ring Formation

Cascade and tandem reactions offer a powerful strategy for the synthesis of complex molecules like benzofuran-3-carbonitrile from simple precursors in a single pot. These processes increase molecular complexity rapidly by forming multiple chemical bonds in a sequential manner, thereby improving atom economy and reducing waste from intermediate purification steps.

Various catalytic systems have been developed to initiate cascade sequences leading to the benzofuran core. For example, a palladium-catalyzed reaction between 2-(2-formylphenoxy)acetonitriles and aryl boronic acids proceeds via a cascade of transmetalation, intramolecular insertion, hydrolysis, and aldol condensation to yield benzoyl-substituted benzofurans nih.gov. Another approach involves a catalyst-free cascade reaction between nitroepoxides and salicylaldehydes to afford benzofuran derivatives nih.gov.

Radical cyclization cascades have also been employed. A single-electron transfer from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is then followed by an intermolecular radical-radical coupling to construct complex benzofurylethylamine derivatives researchgate.net. Biocatalytic approaches, such as the use of laccase for the oxidation of catechols in the presence of 1,3-dicarbonyl compounds, can also trigger a cascade involving oxidation and Michael addition to form the benzofuran ring system researchgate.net.

Intramolecular Cyclization Pathways

Intramolecular cyclization is a cornerstone of many synthetic routes to the benzofuran ring system. This step typically involves the formation of the C-O or C-C bond that closes the furan (B31954) ring onto the benzene (B151609) nucleus.

A common and versatile method is the palladium and copper co-catalyzed Sonogashira coupling of terminal alkynes with iodophenols, which is immediately followed by an intramolecular cyclization to yield the benzofuran derivative nih.govacs.org. This strategy is highly effective for creating substituted benzofurans. Similarly, ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization in the presence of low-valent titanium to afford benzofurans jocpr.com.

Acid-catalyzed cyclization of acetals is another pathway. Under acidic conditions, an acetal substrate can eliminate methanol to form a reactive oxonium ion, which then undergoes intramolecular nucleophilic attack by the phenyl ring to close the furan ring wuxibiology.com. The regioselectivity of this cyclization can be influenced by the electronic properties of the intermediate. Base-mediated intramolecular cyclization is also a viable route; for instance, potassium carbonate can mediate the cyclization of intermediates in the synthesis of 3-amino-2-aroyl benzofuran derivatives from 2-hydroxybenzonitriles and 2-bromoacetophenones researchgate.net. These intramolecular cyclization strategies are fundamental to building the core benzofuran structure upon which the carbonitrile functionality can be installed or carried through the synthesis.

C-H Activation and Functionalization

Direct C-H activation and functionalization have emerged as a powerful strategy for the synthesis and modification of benzofurans, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. hw.ac.uk While the C2 position of benzofuran is often the most reactive site for functionalization, strategic C-H activation can enable modification at other positions, including the C3 position relevant to this compound. hw.ac.uknsf.gov

Transition metal catalysis, particularly with palladium (Pd), rhodium (Rh), and ruthenium (Ru), is central to these methodologies. nih.govacs.org For instance, rhodium(III)-catalyzed C-H activation has been successfully employed in the synthesis of various benzofuran derivatives. researchgate.net These reactions often proceed via a concerted metalation-deprotonation mechanism, where a directing group can guide the catalyst to a specific C-H bond. While many methods focus on C2-arylation, conditions can be tailored to influence regioselectivity. nsf.gov

Research has demonstrated that the inherent electronic properties of the benzofuran ring system make the C3-position more nucleophilic than the corresponding position in benzothiophene, a property that can be exploited in developing new C-H functionalization methods. hw.ac.uk The direct introduction of a cyano group at the C3 position via C-H activation remains a significant challenge, but the functionalization of a pre-existing benzofuran core at this position is a key application of this strategy for creating diverse derivatives.

Table 1: Examples of Metal-Catalyzed C-H Functionalization on the Benzofuran Core

| Catalyst System | Reactant | Position Functionalized | Product Type | Reference |

| Pd(OAc)₂ / Ag₂CO₃ | Benzofuran, Aryl Iodide | C2 | C2-Arylbenzofuran | nsf.gov |

| [RhCp*Cl₂]₂ | Salicylaldehyde, Cyclopropanol | C-H/C-C activation | Benzofuran-3(2H)-one | researchgate.net |

| Ru-catalyst | Hydroxy-benzoic acid, Alkyne | C-H activation/cyclization | Diarylbenzofuran | nih.gov |

Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient approach to building molecular complexity. researchgate.netrsc.org This strategy is well-suited for the synthesis of substituted benzofuran rings, offering rapid access to diverse libraries of compounds from simple, readily available precursors. kcl.ac.uk

One notable example is the rhodium(III)-catalyzed three-component cascade reaction involving salicylaldehydes, cyclopropanols, and alkyl alcohols. This process, which proceeds through sequential C-H and C-C bond activation and annulation, yields structurally complex benzofuran-3(2H)-ones with tetrasubstituted carbon stereocenters. researchgate.net Although this does not directly produce the carbonitrile, the resulting benzofuranone core is a versatile intermediate that could be further elaborated to introduce the desired cyano group at the C3 position.

Another powerful strategy involves a one-pot, five-component reaction to create tetrazole-benzofuran hybrids. This process combines a Ugi-azide multicomponent reaction with a subsequent intramolecular cyclization catalyzed by a Pd/Cu system. rsc.org This method demonstrates the high bond-forming efficiency of MCRs, creating six new bonds in a single operation. rsc.org Microwave-assisted MCRs have also been developed, enabling the rapid, one-pot, catalyst-free synthesis of highly functionalized benzofuran-2-carboxamides from commercially available building blocks, showcasing the speed and versatility of this approach. kcl.ac.uk

Table 2: Overview of Multi-component Reactions for Benzofuran Synthesis

| Number of Components | Key Reactants | Catalyst/Conditions | Product Core Structure | Reference |

| Three | Salicylaldehydes, Cyclopropanols, Alcohols | Rh(III) | Benzofuran-3(2H)-one | researchgate.net |

| Five | (Details not specified) | Pd/Cu | Tetrazole-benzofuran | rsc.org |

| Three | Amines, 2'-Hydroxyacetophenones, Aldehydes | Microwave, Catalyst-free | Benzofuran-2-carboxamide (B1298429) | kcl.ac.uk |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry. Stereoselective synthesis aims to produce a single enantiomer of a chiral molecule, which often requires the use of chiral catalysts, auxiliaries, or starting materials. In the context of benzofurans, creating stereocenters, particularly at the C2 and C3 positions of a dihydrobenzofuran ring, has been a focus of significant research.

For instance, copper/BOX complex-catalyzed reactions of 2-imino-substituted phenols with aryl diazoacetates have been developed to produce enantiomerically enriched 2,3-dihydrobenzofurans that bear quaternary carbon stereocenters. nih.gov These methods can achieve moderate to excellent yields (31–98%). nih.gov Such dihydrobenzofuran structures are valuable precursors that can be aromatized to the corresponding benzofuran, potentially transferring the stereochemical information or providing a platform for further asymmetric transformations.

While direct asymmetric cyanation at the C3 position is challenging, an alternative strategy involves the asymmetric functionalization of a C3-substituted benzofuran at an adjacent position. Research has shown the viability of asymmetric C2-alkylation of benzofurans where the C3 position is already substituted. hw.ac.uk This approach allows for the introduction of a chiral center at the C2 position relative to the existing C3-substituent, leading to the formation of chiral derivatives. These methodologies highlight the potential for creating chiral derivatives of this compound, either by building a chiral dihydrobenzofuran precursor or by asymmetrically modifying the benzofuran core itself.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream through a reactor, offers numerous advantages over traditional batch processing. These benefits include enhanced heat and mass transfer, improved safety for handling hazardous reagents, precise control over reaction parameters (temperature, pressure, and time), and simplified scalability. nih.govresearchgate.net These features make flow chemistry a highly attractive platform for the synthesis of active pharmaceutical ingredients and complex heterocyclic molecules. unimi.it

The application of flow chemistry can be particularly advantageous for multi-step syntheses. nih.gov For the synthesis of this compound and its derivatives, a flow-based approach could streamline processes that are hazardous or require carefully controlled conditions, such as reactions involving toxic cyanating agents or highly exothermic steps. Microreactors, a key component of many flow chemistry setups, allow for rapid optimization of reaction conditions while minimizing waste. nih.gov

Furthermore, flow systems can readily incorporate packed-bed reactors containing immobilized catalysts or reagents. This setup simplifies product purification, as the catalyst is retained within the reactor, allowing for a continuous output of a cleaner product stream. unimi.it While specific examples detailing the synthesis of this compound using flow chemistry are not yet prominent in the literature, the well-established benefits of this technology for constructing other heterocyclic systems suggest its high potential for developing a safer, more efficient, and scalable manufacturing process for this compound and its derivatives. researchgate.netunimi.it

Iii. Mechanistic Investigations of 1 Benzofuran 3 Carbonitrile Reactions

Reaction Mechanism Elucidation using Spectroscopic Techniques

Spectroscopic methods offer direct experimental evidence for the formation of intermediates and the transformation of functional groups, providing a real-time snapshot of a chemical reaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of reactions and characterizing the structure of reactants, intermediates, and products in solution. In situ NMR experiments, where spectra are recorded directly from the reacting mixture, can provide kinetic data and help identify transient species. researchgate.net For reactions involving 1-Benzofuran-3-carbonitrile, both ¹H and ¹³C NMR would be crucial.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, which is vital for the unambiguous structural assignment of complex products or intermediates formed from the this compound scaffold. nih.gov Changes in the chemical shifts of the aromatic protons and the carbons of the benzofuran (B130515) core and the nitrile group can be monitored to understand how the electronic environment of the molecule is altered throughout the reaction.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the this compound Core and Potential Changes During a Hypothetical Reaction.

| Atom/Group | Typical Chemical Shift (δ, ppm) in Starting Material | Potential Shift/Change During Reaction | Rationale |

|---|---|---|---|

| H2 (furan ring proton) | ~8.3 | Disappearance or significant upfield/downfield shift | Indicates reaction at the C2 position, altering its electronic environment. |

| Aromatic Protons (H4-H7) | ~7.4 - 7.8 | Shift in position and multiplicity | Changes in substitution on the benzene (B151609) ring will alter the electronic and coupling environment. |

| C≡N (nitrile carbon) | ~115 | Disappearance or significant shift | Indicates transformation of the nitrile group (e.g., hydrolysis, reduction, cycloaddition). |

| C3 (carbon bearing nitrile) | ~105 | Significant shift | Directly involved in reactions of the nitrile group or adjacent positions. |

Mass spectrometry (MS) is exceptionally sensitive for detecting low-abundance, transient, and highly reactive intermediates that are often pivotal to understanding a reaction pathway. nih.govrsc.org Techniques like Electrospray Ionization (ESI-MS) are particularly well-suited for monitoring reactions in solution, as they can gently transfer ions from the condensed phase to the gas phase for detection. nih.gov

In the study of this compound reactions, ESI-MS can be coupled online with an electrochemical cell or a reaction vessel to capture fleeting intermediates. stanford.edu By providing the molecular weight of charged species in the reaction mixture, MS helps to confirm proposed intermediates, such as protonated species, organometallic complexes, or other transient adducts. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS), where detected intermediates are fragmented to reveal details about their substructures. researchgate.net

Table 2: Hypothetical Mass Spectrometry Data for Detection of Intermediates in a Reaction of this compound.

| Species | Formula | Expected m/z ([M+H]⁺) | Significance |

|---|---|---|---|

| This compound (Starting Material) | C₉H₅NO | 144.04 | Confirms the presence of the starting material. |

| Hypothetical Intermediate (e.g., addition of H₂O) | C₉H₇NO₂ | 162.05 | Suggests hydrolysis of the nitrile to an amide. |

| Hypothetical Intermediate (e.g., addition of a catalyst [Cat]) | [C₉H₅NO + Cat]⁺ | 143.03 + mass of Cat | Provides evidence for catalyst-substrate interaction. |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule and monitoring their changes during a chemical reaction. upi.edu Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint". upi.eduresearchgate.net

For reactions involving this compound, FT-IR is particularly useful for observing the fate of the nitrile group (C≡N). The strong, sharp absorption band characteristic of the C≡N stretch would be a key diagnostic peak to monitor. Its disappearance or a shift to a different region of the spectrum would provide clear evidence of a chemical transformation. For instance, hydrolysis to a carboxylic acid would lead to the appearance of a broad O-H stretch and a strong C=O stretch. nih.gov This method allows for rapid, real-time analysis of the bulk reaction mixture. beilstein-journals.org

Table 3: Key FT-IR Absorption Frequencies for Monitoring Reactions of this compound.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance in Reaction Monitoring |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Disappearance indicates reaction of the nitrile group. |

| Aromatic C=C | Stretch | 1500 - 1600 | Changes can indicate alterations to the aromatic system. |

| C-O-C (ether) | Stretch | 1000 - 1300 | Monitors the integrity of the furan (B31954) ring. |

| Carbonyl (C=O) | Stretch | 1670 - 1780 | Appearance indicates oxidation or hydrolysis products (e.g., ketone, acid). |

| Hydroxyl (O-H) | Stretch | 3200 - 3600 (broad) | Appearance suggests hydrolysis to a carboxylic acid or other alcohol-containing products. |

Computational Chemistry for Mechanistic Understanding

Computational chemistry complements experimental techniques by providing a theoretical framework to understand reaction mechanisms, predict reactivity, and rationalize observed outcomes.

Density Functional Theory (DFT) has become a primary computational tool for investigating molecular structures and reaction mechanisms due to its favorable balance of accuracy and computational cost. q-chem.com DFT calculations are based on the principle that the electronic energy of a molecule can be determined from its electron density. mdpi.com This approach allows for the mapping of the potential energy surface of a reaction, identifying low-energy pathways from reactants to products. stackexchange.com

For reactions of this compound, DFT can be used to:

Optimize the geometries of reactants, intermediates, transition states, and products.

Analyze the electronic structure, including frontier molecular orbitals (HOMO-LUMO), to predict sites of reactivity. researchgate.netpku.edu.cn

Commonly used functionals like B3LYP, paired with appropriate basis sets such as 6-31G(d,p) or larger, provide reliable results for organic reactions. researchgate.netpku.edu.cn

A key strength of DFT is its ability to locate and characterize transition states (TS), which represent the highest energy point along a reaction coordinate. stackexchange.com Identifying the structure and energy of the transition state is fundamental to understanding the kinetics of a reaction. The calculated activation Gibbs free energy (ΔG‡), which is the energy difference between the reactants and the transition state, is directly related to the reaction rate. mdpi.com

In the context of this compound, DFT calculations can be used to compare the ΔG‡ values for multiple competing pathways. The pathway with the lowest activation energy is predicted to be the most favorable kinetically. mdpi.compku.edu.cn This predictive power is invaluable for understanding regioselectivity and stereoselectivity, and for rationalizing why certain products are formed preferentially. mdpi.com

Table 4: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction Pathway of this compound.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Reagent | 0.0 (Reference) |

| TS1 | Transition State for Pathway A | +21.7 |

| Intermediate | Intermediate along Pathway A | +5.2 |

| TS2 | Transition State for Pathway B | +29.4 |

| Products | Final Product(s) | -15.8 |

Note: Values are hypothetical to illustrate that Pathway A, with a lower activation energy (TS1), would be kinetically favored over Pathway B.

Density Functional Theory (DFT) Calculations

Energy Profile Analysis

Computational studies on benzofuran derivatives provide insight into reaction pathways through the analysis of energy profiles. Density Functional Theory (DFT) calculations are frequently employed to map the potential energy surface of a reaction, identifying the energies of reactants, intermediates, transition states, and products. For instance, in the reaction of a benzofuran-derived azadiene, the formation of a cyclic chloroacetal adduct was found to proceed through a ring-closure transition state with a low energy barrier of 2.2 kcal/mol. researchgate.net

The presence of co-solvents can significantly alter these energy profiles. In one study, the transformation of an intermediate was promoted by water, with transition state energy barriers (ΔG‡) of 11.1 kcal/mol and 10.5 kcal/mol. researchgate.net The presence of ethanol (B145695) was found to be crucial for lowering the energy barriers of the initial steps by approximately 5 kcal/mol, demonstrating how solvent interactions can facilitate specific reaction pathways. researchgate.net Similarly, the reaction of benzofuran-derived azadienes with cyanamide (B42294) anions has been computationally explored, with computed energy profiles elucidating the stepwise mechanism of the annulation/aromatization cascade. researchgate.net These analyses are critical for understanding reaction kinetics and predicting the feasibility of proposed mechanisms for molecules within the benzofuran class.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for investigating the structural properties and dynamic behavior of benzofuran derivatives, particularly in biological contexts. researchgate.net These simulations model the movement of atoms and molecules over time, providing insights into the stability and interactions of a compound within a specific environment, such as the active site of an enzyme. researchgate.netnih.gov

For example, MD simulations have been conducted on benzofuran-1,3,4-oxadiazole scaffolds to analyze their stability as inhibitors of the Mycobacterium tuberculosis polyketide synthase 13 (Pks13) enzyme. nih.gov By running simulations for extended periods (e.g., 250 ns), researchers can assess the stability of the protein-ligand complex, observing that the complex reaches a steady state, which indicates stable binding. nih.gov Similarly, MD simulations were used to evaluate benzofuran-1,2,3-triazole hybrids as potential epidermal growth factor receptor (EGFR) inhibitors, confirming that the identified compounds formed stable interactions within the receptor's active site. nih.gov These computational studies help validate docking results and provide a dynamic picture of the molecular interactions that govern the biological activity of benzofuran-based compounds. researchgate.netnih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations are instrumental in predicting the reactivity of molecules like this compound. By computing various descriptors and indices, researchers can gain a quantitative understanding of a molecule's electronic structure and its susceptibility to chemical reactions. jetir.orgnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. jetir.orgnih.gov

For benzofuran derivatives, a smaller HOMO-LUMO gap suggests higher polarizability, lower kinetic stability, and thus greater chemical reactivity. jetir.org DFT calculations on a 7-methoxy-1-benzofuran derivative determined a HOMO-LUMO energy gap of 4.189 eV, indicating that intramolecular charge transfer occurs, leading to molecular stability. jetir.org Analysis of the orbital compositions reveals the specific regions of the molecule involved in these electronic transitions. jetir.org In many benzofuran systems, the HOMO and LUMO exhibit π-bonding characteristics, with electron density distributed across the fused ring system. jetir.org

Table 1: Frontier Molecular Orbital Energies for a Substituted Benzofuran Derivative

| FMO | Energy (a.u.) | Energy (eV) |

|---|---|---|

| HOMO | -0.235 | -6.388 |

| LUMO | -0.081 | -2.198 |

| Energy Gap (ΔE) | 0.154 | 4.190 |

Data derived from studies on 7-methoxy-1-benzofuran-2-carboxylic acid (7MBC). jetir.org

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution within a molecule, providing a guide to its reactive sites. jetir.org These maps illustrate regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack. aip.orgresearchgate.net

To pinpoint the most reactive atoms within a molecule for specific types of reactions, Fukui functions and Parr functions are calculated. These local reactivity descriptors, derived from conceptual DFT, quantify the change in electron density at a specific site upon the addition or removal of an electron. semanticscholar.org

The condensed Fukui function for electrophilic attack (fk+) identifies the sites most likely to be attacked by an electrophile. semanticscholar.org Studies on analogous benzofused thieno[3,2-b]furans have shown that the largest Fukui function values often correspond to the C2 atom of the heterocyclic ring, correctly predicting it as the most reactive site for electrophilic substitution, which aligns with experimental observations. semanticscholar.org Similarly, the electrophilic Parr function (Pk+) can be used to explain the regioselectivity of reactions. nih.gov For this compound, these calculations would be essential to predict whether an electrophile would preferentially attack the C2 position or other sites on the benzene ring, considering the electronic influence of the nitrile substituent.

Radical Mechanisms and Single-Electron Transfer Processes

Beyond ionic mechanisms, reactions involving benzofuran derivatives can also proceed through radical pathways, often initiated by a single-electron transfer (SET) event. nih.govresearchgate.net The development of potent electron donors has enabled the generation of radical intermediates under mild conditions, facilitating novel synthetic transformations. nih.gov

A notable example is the synthesis of 3-substituted benzofurans using heteroatom-centered anions as super-electron-donors (SEDs). nih.gov In this process, a strong base deprotonates a precursor (e.g., a phosphine (B1218219) or thiol) to generate a heteroatom anion. nih.gov This anion then acts as an SED, transferring a single electron to a 2-iodophenyl allenyl ether substrate. nih.gov This SET process initiates a cascade of radical reactions, including intramolecular cyclization, ultimately forming the 3-functionalized benzofuran product. nih.gov Computational studies have supported this mechanism, calculating the energy profile for the SET step and the subsequent radical coupling. nih.gov Quantum chemical investigations into the formation of benzofuran from precursors like 1,3-dichloropropene (B49464) under combustion conditions also reveal the viability of radical-based mechanisms, involving steps like hydrogen abstraction and radical recombination to form the stable fused ring system. researchgate.net

Acid- and Base-Catalyzed Reaction Pathways

The nitrile group of this compound is susceptible to both acid- and base-catalyzed hydrolysis. These reactions typically proceed in a stepwise manner, first yielding an intermediate amide, 1-Benzofuran-3-carboxamide, followed by further hydrolysis to the corresponding carboxylic acid, 1-Benzofuran-3-carboxylic acid. The specific conditions of the reaction, such as temperature and the concentration of the catalyst, can influence the final product, allowing for the potential isolation of the amide intermediate.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound to 1-Benzofuran-3-carboxylic acid is a well-established transformation for nitriles. The reaction is typically carried out by heating the nitrile in the presence of a dilute acid, such as hydrochloric acid or sulfuric acid.

The accepted mechanism involves two main stages:

Formation of the Amide Intermediate: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group. This protonation significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water. Following the attack of water, a series of proton transfers occurs, leading to the formation of the tautomer of an amide, which then rearranges to the more stable 1-Benzofuran-3-carboxamide intermediate.

Hydrolysis of the Amide: The intermediate amide is then further hydrolyzed under the acidic conditions. The carbonyl oxygen of the amide is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ammonium (B1175870) ion (NH₄⁺) result in the formation of 1-Benzofuran-3-carboxylic acid. The formation of the ammonium ion in an acidic medium is a strong driving force for the completion of the reaction.

Table 1: General Scheme for Acid-Catalyzed Hydrolysis of this compound

| Reactant | Catalyst/Reagent | Intermediate | Final Product |

| This compound | H₃O⁺ (e.g., aq. HCl or aq. H₂SO₄), Heat | 1-Benzofuran-3-carboxamide | 1-Benzofuran-3-carboxylic acid |

Base-Catalyzed Hydrolysis

The hydrolysis of this compound can also be effectively achieved using basic conditions, typically by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. The reaction pathway under basic conditions also proceeds via the 1-Benzofuran-3-carboxamide intermediate.

The mechanism is as follows:

Formation of the Amide Intermediate: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbon atom of the nitrile group. This addition results in the formation of an imidic acid intermediate after protonation by water. This intermediate then tautomerizes to the 1-Benzofuran-3-carboxamide. Under milder reaction conditions (e.g., lower temperatures or shorter reaction times), it is often possible to stop the reaction at this stage and isolate the amide as the primary product.

Hydrolysis of the Amide: Under more vigorous conditions (e.g., prolonged heating or higher concentration of the base), the hydrolysis continues. The hydroxide ion attacks the carbonyl carbon of the amide, forming a tetrahedral intermediate. This intermediate then expels an amide ion (NH₂⁻), a very strong base, which is immediately protonated by the solvent to form ammonia (B1221849) (NH₃). The other product is the carboxylate salt, 1-benzofuran-3-carboxylate. A final acidification step is necessary to protonate the carboxylate and isolate the neutral 1-Benzofuran-3-carboxylic acid.

Table 2: General Scheme for Base-Catalyzed Hydrolysis of this compound

| Reactant | Catalyst/Reagent | Intermediate | Final Product (after workup) |

| This compound | 1. OH⁻ (e.g., aq. NaOH or aq. KOH), Heat2. H₃O⁺ (acid workup) | 1-Benzofuran-3-carboxamide | 1-Benzofuran-3-carboxylic acid |

Iv. Biological Activities and Pharmacological Potential of 1 Benzofuran 3 Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For benzofuran (B130515) derivatives, SAR analyses have provided deep insights, guiding medicinal chemists in designing compounds with enhanced potency and selectivity.

The type and nature of substituents on the benzofuran ring system play a pivotal role in determining the biological efficacy of the derivatives.

Hydroxyl Groups: The presence of a hydroxyl (-OH) group can significantly impact antibacterial activity. For instance, in a series of 3-methanone-6-substituted-benzofuran derivatives, compounds bearing a hydroxyl group at the C-6 position demonstrated excellent antibacterial activities against various strains. Conversely, blocking this hydroxyl group led to a loss of antibacterial activity, indicating its essential role. Furthermore, for other benzofuran derivatives, hydroxyl substituents at the C-3 and C-4 positions also resulted in good antibacterial properties.

Halogens: The addition of halogen atoms such as bromine (-Br) or chlorine (-Cl) to the benzofuran scaffold is a common strategy to enhance biological activity. This is often attributed to the ability of halogens to form halogen bonds, which can improve binding affinity to biological targets. Studies have shown that benzofuran derivatives with two bromo substituents, one on the C-5 position of the benzofuran ring and another on an attached phenyl ring, exhibited excellent antibacterial and antifungal activity.

Electron-donating vs. Electron-withdrawing Groups: The electronic properties of substituents influence antimicrobial potency. In one study of benzofuran-triazole hybrids, a derivative with electron-donating methyl groups showed the highest activity against the Gram-positive bacterium Bacillus subtilis. In contrast, the presence of a strong electron-withdrawing nitro group at the para position of an anilide ring diminished the antibacterial activity. Similarly, research on other benzofuran series concluded that electron-withdrawing groups, particularly at the para position of an aromatic ring, contributed to potent antimicrobial activity.

The specific placement of functional groups on the benzofuran scaffold is a critical determinant of biological activity. The C-3 position, where the carbonitrile group is located in the parent compound, is a key site for modification.

Research on benzofuran derivatives with aryl substituents linked at the C-3 position through a methanone (B1245722) linker has shown this to be a fruitful strategy for developing antibacterial agents. The antimicrobial activity of benzofuran derivatives appears to be more reliant on the substitution pattern at the heterocyclic furan (B31954) ring (including the C-2 and C-3 positions) than on the aromatic benzene (B151609) portion.

The position of substituents on the benzofuran core itself has a profound impact. As mentioned, a hydroxyl group at the C-6 position was found to be essential for the antibacterial activity of one series of compounds. Similarly, substitutions at the C-4 position with halogens or hydroxyl groups have been associated with good antimicrobial activity. The introduction of substituents at the C-2 position, such as phenyl or 5-methylfuran-2-yl groups, has also yielded compounds with significant antibacterial efficacy. These findings underscore that the biological activity is not merely dependent on the presence of certain functional groups, but intricately linked to their specific locations on the benzofuran framework.

Enantioselectivity refers to the differential biological effects of stereoisomers (enantiomers) of a chiral compound. While the synthesis of chiral benzofuran derivatives has been explored, specific and detailed studies focusing on the enantioselectivity of 1-benzofuran-3-carbonitrile derivatives in relation to their biological activity were not prominent in the reviewed literature. However, the synthesis of benzofuran derivatives with high enantioselectivity has been achieved, suggesting that this is a viable area for future investigation to potentially develop more potent and selective therapeutic agents.

Antimicrobial Activity

Benzofuran and its derivatives are recognized as a promising class of compounds in the search for new antimicrobial agents to combat infectious diseases and rising antibiotic resistance.

Derivatives of this compound have demonstrated significant antibacterial effects against a spectrum of both Gram-positive and Gram-negative bacteria. The core benzofuran moiety is often considered largely responsible for the observed bactericidal activity.

Numerous studies have confirmed the efficacy of benzofuran derivatives against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Bacillus subtilis. Many of the described benzofurans show promise as inhibitors against S. aureus, with some exhibiting activity that is equipotent or more potent than reference antibiotics.

In one study, a series of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives were synthesized and tested. A derivative featuring a 2-hydroxy-3-(N-methylpiperazino) propylketoxime side chain was identified as the most active compound against S. aureus. Another investigation into benzofuran ketoxime derivatives containing a cyclobutyl group found one compound to be highly active against S. aureus with a Minimum Inhibitory Concentration (MIC) of 0.039 µg/mL.

A separate series of benzofuran derivatives, featuring an aryl substituent at the C-3 position via a methanone linker, also showed favorable activity. One hydrophobic analog with a hydroxyl group at the C-4 position of the aryl ring displayed excellent activity against S. aureus and Methicillin-resistant Staphylococcus aureus (MRSA), with MIC₈₀ values of 0.39 μg/mL and 0.78 μg/mL, respectively.

The following table summarizes the antibacterial activity of selected benzofuran derivatives against Gram-positive bacteria from various research findings.

| Compound Series/Description | Bacterial Strain | Activity Measurement | Result | Reference(s) |

| Benzofuran-triazole hybrid with 3,4-dimethyl substituents | Bacillus subtilis | MIC | 1.25 µg/mL | |

| 3-Methanone-benzofuran with hydroxyl at C-6 | Bacillus subtilis | MIC₈₀ | 0.78-3.12 µg/mL | |

| 3-Methanone-benzofuran with hydroxyl at C-6 | Staphylococcus aureus | MIC₈₀ | 0.78-3.12 µg/mL | |

| 3-Methanone-benzofuran with C-4 hydroxylated aryl | Staphylococcus aureus | MIC₈₀ | 0.39 µg/mL | |

| Benzofuran ketoxime with cyclobutyl group | Staphylococcus aureus | MIC | 0.039 µg/mL | |

| Hybrid 1,2,3-triazole-8-quinolinol-benzofuran | Staphylococcus aureus | MIC | 10 µg/mL | |

| Hybrid 1,2,3-triazole-8-quinolinol-benzofuran | Bacillus subtilis | MIC | 20 µg/mL |

Antibacterial Efficacy

Against Gram-Negative Bacteria

Derivatives of the 1-benzofuran scaffold have demonstrated inhibitory effects against various Gram-negative bacteria. nih.gov Research has shown that the antibacterial efficacy of these compounds can sometimes be more pronounced against Gram-negative strains than Gram-positive ones. nih.gov For instance, certain aza-benzofuran compounds have exhibited moderate activity against Salmonella typhimurium and Escherichia coli. nih.gov One particular compound showed a Minimum Inhibitory Concentration (MIC) value of 12.5 μg/mL against S. typhimurium and 25 μg/mL against E. coli. nih.gov Similarly, 1-(thiazol-2-yl)pyrazoline derivatives of benzofuran have displayed excellent activity against Gram-negative bacteria, with an inhibition zone of 25 mm. nih.gov The synthesis of various benzofuran derivatives continues to be a focus for developing new antibacterial agents. ijpbs.com

| Compound | Bacterial Strain | Activity Measurement | Result | Reference |

|---|---|---|---|---|

| Aza-benzofuran compound 1 | Salmonella typhimurium | MIC | 12.5 μg/mL | nih.gov |

| Aza-benzofuran compound 1 | Escherichia coli | MIC | 25 μg/mL | nih.gov |

| 1-(Thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Inhibition Zone | 25 mm | nih.gov |

Antifungal Properties

Benzofuran-3-carbonitrile derivatives and related structures are recognized for their significant antifungal capabilities. nih.govresearchgate.net Studies have revealed that these compounds are active against a range of fungal pathogens. For example, certain benzofuran derivatives incorporating a pyrimidine (B1678525) moiety showed excellent antifungal activity against tested pathogens, with MIC values ranging from 3.21 ± 0.45 µg/mL to 15.15 ± 0.48 µg/mL. nih.gov

Halogenated derivatives of 3-benzofurancarboxylic acids have also been noted for their activity against Candida albicans. researchgate.net Furthermore, oxa-benzofuran compounds demonstrated antifungal effects against Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 μg/mL and 12.5–25 μg/mL, respectively. nih.gov The structural framework of benzofuran is a key component in many natural and synthetic compounds that exhibit antimicrobial properties. researchgate.net

| Compound Class/Derivative | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran-pyrimidine hybrids (4a, 4b, 4c, 5a, 5c, 5d, 6a) | Various fungal pathogens | 3.21 ± 0.45 to 15.15 ± 0.48 µg/mL | nih.gov |

| Oxa-benzofuran compound 5 | Penicillium italicum | 12.5 μg/mL | nih.gov |

| Oxa-benzofuran compound 6 | Colletotrichum musae | 12.5–25 μg/mL | nih.gov |

| Halogenated derivatives of 3-benzofurancarboxylic acids | Candida albicans | Activity noted | researchgate.net |

Antimycobacterial Activity

The benzofuran scaffold is a crucial pharmacophore in the development of new anti-tubercular agents. nih.gov Derivatives have shown potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (MTB). nih.govmedchemexpress.cn For instance, a series of benzofuran-3-carbohydrazide derivatives were evaluated for their in-vitro inhibitory activity against M. tuberculosis H37Rv, with some compounds showing MIC values as low as 2 μg/mL. nih.gov

In another study, novel benzofuran-isatin hybrids exhibited significant anti-mycobacterial activities against the MTB H37Rv strain and multi-drug resistant (MDR) strains, with MIC values ranging from 0.25 to 8 μg/mL. medchemexpress.cn Notably, the hybrid compound 8f was identified as the most active, with an MIC of 0.25 μg/mL against MTB H37Rv and 0.5 μg/mL against MDR-TB strains, while displaying no cytotoxicity towards VERO cells. medchemexpress.cn Computational studies have also been employed to evaluate benzofuran-1,3,4-oxadiazole derivatives as potential inhibitors of essential mycobacterial enzymes like polyketide synthase 13. mdpi.com

| Compound Class/Derivative | Mycobacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Benzofuran-3-carbohydrazide derivative (Compound 4) | M. tuberculosis H37Rv | 2 μg/mL | nih.gov |

| Benzofuran-3-carbohydrazide derivative (Compound 3) | M. tuberculosis H37Rv | 8 μg/mL | nih.gov |

| Benzofuran-isatin hybrids | M. tuberculosis H37Rv & MDR-TB | 0.25 to 8 μg/mL | medchemexpress.cn |

| Benzofuran-isatin hybrid 8f | M. tuberculosis H37Rv | 0.25 μg/mL | medchemexpress.cn |

| Benzofuran-isatin hybrid 8f | MDR-TB | 0.5 μg/mL | medchemexpress.cn |

Antiviral Activity

Benzofuran derivatives have been investigated for their in-vitro activity against a variety of DNA and RNA viruses. nih.gov Certain derivatives have demonstrated specific and potent antiviral effects. For example, compounds 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed specific activity against respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. nih.gov

More recently, benzofuran derivatives have been identified as host-targeting inhibitors of coronaviruses. nih.gov These compounds can act as agonists of the Stimulator of Interferon Genes (STING), inducing an interferon response that inhibits viral replication. nih.gov Several derivatives showed efficacy against human coronavirus 229E with EC₅₀ values in the micromolar range, and against SARS-CoV-2 at nanomolar concentrations. nih.gov

| Compound/Derivative | Virus | Cell Line | Activity | Reference |

|---|---|---|---|---|

| 1-(7-Dodecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.gov |

| 1-(7-Tridecyloxy-2-benzofuranyl)ethanone | Respiratory Syncytial Virus (RSV) | HeLa | Specific activity | nih.gov |

| [Di(2-acetylbenzofuranyl-7-oxy)]-n-propane | Influenza A | MDCK | Specific activity | nih.gov |

| Various benzofuran derivatives | Human coronavirus 229E | BEAS-2B, MRC-5 | EC₅₀ in μM range | nih.gov |

| Various benzofuran derivatives | SARS-CoV-2 | BEAS-2B, Calu-3 | Inhibition at nM concentrations | nih.gov |

Anticancer and Antiproliferative Activities

The benzofuran scaffold is a prominent feature in many compounds with potent anticancer and antiproliferative properties. nih.govresearchgate.netrsc.org These derivatives can exert their antitumor effects through various mechanisms, including the inhibition of protein kinases like mTOR and the induction of apoptosis. researchgate.netnih.gov The addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been shown to significantly enhance anticancer activity. nih.gov Hybrid molecules, which combine the benzofuran core with other pharmacologically active groups like chalcones, triazoles, or piperazines, have also emerged as powerful cytotoxic agents. nih.gov

Cytotoxic Effects on Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity against a wide range of human cancer cell lines. nih.govnih.govcbijournal.com For example, a brominated benzofuran derivative showed remarkable cytotoxicity against K562 (human chronic leukemia) and HL60 (acute leukemia) cells, with IC₅₀ values of 5 μM and 0.1 μM, respectively. nih.gov Another set of 3-amidobenzofuran derivatives also showed promising antiproliferative activity against cell lines such as HCT-116 (colon carcinoma), HeLa (cervical cancer), and MDA-MB-231 (breast cancer). semanticscholar.org

In studies involving NCI-60 human tumor cell line screening, certain 2,3-disubstituted-tetrahydro-1-benzofuran-4(2H)-one derivatives were found to be particularly potent. cbijournal.com One such compound reduced the growth of the T-47D breast cancer cell line with a growth percentage of just 5.71%. cbijournal.com The cytotoxic potential often increases with the introduction of bromine into the benzofuran molecule. nih.gov

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|---|

| Brominated benzofuran (Compound 1) | HL60 | Acute Leukemia | 0.1 μM | nih.gov |

| 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, ndimethylpiperidin-4-amine (Compound 9) | SQ20B | Head and Neck Cancer | 0.46 µM | researchgate.net |

| Benzofuran-carboxamide (Compound 51d) | MCF-7 | Breast Cancer | 0.70 μM | semanticscholar.org |

| Brominated benzofuran (Compound 1) | K562 | Chronic Leukemia | 5 μM | nih.gov |

| 3-Amidobenzofuran (Compound 28g) | MDA-MB-231 | Breast Cancer | 3.01 μM | semanticscholar.org |

| Brominated benzofuran (Compound 6) | K562 | Chronic Leukemia | 3.83 µM | nih.gov |

| 2,3-disubstituted-tetrahydro-1-benzofuran-4(2H)-one (Compound 4a) | T-47D | Breast Cancer | 5.71% Growth | cbijournal.com |

Enzyme Inhibition in Cancer Pathways (e.g., Src Kinase)

Benzofuran-based small molecules can mediate their anticancer effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival. researchgate.net Among these, Src kinase, a non-receptor tyrosine kinase, has been identified as a target for benzofuran derivatives. researchgate.net Inhibition of aberrant kinase signaling is a key strategy in cancer therapy, as it can disrupt the proliferation of cancer cells and the growth of solid tumors. cbijournal.com One study identified a benzofuran derivative that produced a significant inhibitory effect on Src kinase, with an inhibition rate of 59% at a concentration of 10 μM.

Modulation of Apoptosis and Cell Cycle

Certain benzofuran derivatives have demonstrated the ability to influence programmed cell death (apoptosis) and regulate the cell cycle, which are critical processes in cancer development and progression.

A novel synthetic benzofuran lignan (B3055560) derivative, 5-{(E)-2-carboxyvinyl}-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxylic acid (Benfur), has been shown to induce cell death in tumor cells. pharmatutor.org This compound effectively arrests Jurkat T lymphocytes in the G2/M phase of the cell cycle and triggers apoptosis. pharmatutor.org The mechanism of action appears to be predominantly dependent on the tumor suppressor protein p53. pharmatutor.org In p53-positive cells, Benfur treatment leads to the activation of caspase 3, a key executioner enzyme in apoptosis. pharmatutor.org Furthermore, this derivative was found to increase the levels of p21, p27, and cyclin B, which are important regulators of the cell cycle. pharmatutor.org The induction of apoptosis by some benzofuran derivatives is also linked to an increase in the activity of caspases 3 and 7. nih.gov

Some halogenated derivatives of benzofuran have also been noted for their cytotoxic activity against various cancer cell lines, including leukemia and cervical cancer cells, leading to apoptosis. nih.gov For instance, certain N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide (B1298429) derivatives have been found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. nih.gov

Table 1: Modulation of Apoptosis and Cell Cycle by Benzofuran Derivatives

| Compound | Biological Effect | Cell Line | Key Findings |

|---|---|---|---|

| Benfur | Cell Cycle Arrest and Apoptosis | Jurkat T lymphocytes | Induces G2/M phase arrest and apoptosis in a p53-dependent manner; activates caspase 3. pharmatutor.org |

| Halogenated Benzofuran Derivatives | Cytotoxicity and Apoptosis | Leukemia and Cervical Cancer Cells | Exhibit selective toxicity towards cancer cells. nih.gov |

| N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamide | Apoptosis Induction | Human Hepatocellular Carcinoma (HCC) | Inhibits growth of HCC cells. nih.gov |

Anti-inflammatory and Analgesic Properties

Derivatives of benzofuran have been investigated for their potential to alleviate inflammation and pain. Research has shown that these compounds can exert anti-inflammatory effects through various mechanisms.

One of the key mechanisms is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins (B1171923) that mediate inflammation. nih.gov Some furosalicylic acids, furosalicylanilides, and other related benzofuran derivatives have demonstrated anti-inflammatory activity comparable to the nonsteroidal anti-inflammatory drug (NSAID) Diclofenac in carrageenan-induced paw edema models in rats. nih.gov Molecular docking studies have further supported these findings by showing good interaction of these compounds with the active site of the COX-2 enzyme. nih.gov

The anti-inflammatory properties of some benzofuran derivatives are also attributed to their ability to inhibit lipoxygenase enzymes. researchgate.net Furthermore, certain benzofuran-based heterocycles have shown promise as selective COX-2 inhibitors. nih.gov

In addition to their anti-inflammatory effects, some benzofuran-carboxamide derivatives have exhibited notable analgesic activity, suggesting their potential in pain management. researchgate.net

Table 2: Anti-inflammatory and Analgesic Activities of Benzofuran Derivatives

| Compound Class | Activity | Mechanism of Action | Model |

|---|---|---|---|

| Furosalicylic acids and furosalicylanilides | Anti-inflammatory | COX-2 Inhibition | Carrageenan-induced paw edema in rats. nih.gov |

| Benzofuran-based heterocycles | Anti-inflammatory | Selective COX-2 Inhibition | In vivo models. nih.gov |

| Benzofuran-carboxamide derivatives | Analgesic | Not specified | In vivo models. researchgate.net |

Neurological and Central Nervous System (CNS) Activities

The benzofuran scaffold has been identified as a valuable pharmacophore for the development of agents targeting various neurological and central nervous system disorders.

Several benzofuran derivatives have been designed and synthesized as potential therapeutic agents for Alzheimer's disease. taylorandfrancis.comnih.gov A primary strategy in Alzheimer's treatment is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

A series of novel 3-aminobenzofuran derivatives have shown potent inhibitory activity against both AChE and BuChE. nih.gov In particular, a compound bearing a 2-fluorobenzyl moiety was identified as a highly effective inhibitor of both enzymes. nih.gov Kinetic studies revealed that this compound exhibits a mixed-type inhibition of AChE. nih.gov

Furthermore, some of these derivatives have demonstrated the ability to inhibit the aggregation of β-amyloid peptide, a key pathological hallmark of Alzheimer's disease. nih.gov The anti-aggregating activity was observed against both self-induced and AChE-induced Aβ aggregation. nih.gov

Another series of benzofuran-based compounds also displayed promising AChE inhibitory activity, with some derivatives showing IC50 values comparable to the standard drug donepezil. taylorandfrancis.com The antioxidant properties of these molecules may also contribute to their potential therapeutic benefit in Alzheimer's disease. taylorandfrancis.com

Table 3: Anti-Alzheimer's Disease Potential of Benzofuran Derivatives

| Compound Class | Target | Key Findings |

|---|---|---|

| 3-Aminobenzofuran derivatives | AChE and BuChE Inhibition, Aβ Aggregation | Potent dual inhibitors; inhibit self- and AChE-induced Aβ aggregation. nih.gov |

| Benzofuran-based compounds | AChE Inhibition | IC50 values comparable to donepezil; also exhibit antioxidant activity. taylorandfrancis.com |

Certain derivatives of benzofuran have been evaluated for their anticonvulsant properties in preclinical models. The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard screening models used to identify compounds with potential antiepileptic activity.

A study on N-1',N-3'-disubstituted-2'H,3H,5'H-spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-triones revealed that most of the synthesized compounds were effective against pentylenetetrazol-induced convulsions. nih.gov One particular derivative, the N-1'-p-nitrophenyl, N-3'-ethyl derivative, showed significant activity with an ED50 of 41.8 mg/kg in the scPTZ model. nih.gov

Other research has also indicated the anticonvulsant potential of various benzofuran derivatives, with some compounds showing 100% protection in the scPTZ model at a dose of 300 mg/kg. nih.gov Additionally, some benzofuran-based heterocycles have been found to possess anticonvulsant activity. nih.gov

Table 4: Anticonvulsant Activity of Benzofuran Derivatives

| Compound Class/Derivative | Test Model | Activity |

|---|---|---|

| N-1'-p-nitrophenyl, N-3'-ethyl spiro-(2-benzofuran-1,4'-imidazolidine)-2',3,5'-trione | scPTZ | ED50 of 41.8 mg/kg. nih.gov |

| Substituted furochromone, benzofuran, and flavone (B191248) derivatives | scPTZ | 100% protection at 300 mg/kg for the most active compounds. nih.gov |

| Benzofuran-based heterocycles | Not specified | Demonstrated anticonvulsant properties. nih.gov |

The ability of benzofuran derivatives to protect neuronal cells from damage is another area of significant research interest. This neuroprotective activity is often linked to their antioxidant properties.

A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine derivatives (LINS01 compounds) have been investigated for their neuroprotective potential in a cocaine-induced neurotoxicity model. rsc.org These compounds, which also act as dopaminergic receptor ligands, were found to be non-neurotoxic and showed a promising role in preventing cocaine-induced neurotoxicity in SH-SY5Y cell cultures. rsc.org Specifically, one of the LINS01 compounds significantly decreased the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell damage. rsc.org

Furthermore, some benzofuran derivatives have demonstrated neuroprotective effects in in vitro ischemia models. nih.govresearchgate.net Their antioxidant capacity, including the ability to reduce intracellular reactive oxygen species (ROS) levels, is believed to contribute to this neuroprotection. researchgate.net For instance, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have shown antioxidant properties and the ability to protect differentiated SH-SY5Y cells from catechol-induced cell death. researchgate.net

Other Pharmacological Activities

Beyond the aforementioned activities, the benzofuran scaffold is associated with a diverse range of other pharmacological properties. These include:

Anticancer Activity: As discussed in the context of apoptosis and cell cycle modulation, many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines. nih.gov

Antimicrobial Activity: Benzofuran derivatives have been reported to possess antibacterial and antifungal properties. pharmatutor.org

Antiviral Activity: Certain compounds containing the benzofuran moiety have shown potential as antiviral agents.

Antiarrhythmic Activity: Some 5-aminobenzofuran derivatives have been investigated for their antiarrhythmic properties. nih.gov

Antidiabetic and Antihyperglycemic Effects: The potential of benzofuran derivatives in managing diabetes has also been explored.

Antioxidant Properties: As mentioned in the context of neuroprotection, many benzofuran derivatives are effective antioxidants. taylorandfrancis.comresearchgate.net

This broad spectrum of activity underscores the versatility of the benzofuran scaffold in the development of new therapeutic agents.

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential in managing diabetes mellitus. Certain arylbenzofuran derivatives isolated from Morus mesozygia have demonstrated noteworthy inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition can help in controlling postprandial hyperglycemia.

A study on benzofuran-based chromenochalcones revealed their potential as antihyperglycemic and antidyslipidemic agents. These compounds were evaluated in both in vitro and in vivo models, showing significant glucose uptake stimulatory effects in skeletal muscle cells and a reduction in blood glucose levels in diabetic rat models.

Table 1: Antidiabetic Activity of Selected Benzofuran Derivatives

| Compound | Target/Assay | Activity |

|---|---|---|

| Arylbenzofuran from Morus mesozygia | α-glucosidase inhibition | Potent inhibition |

Antioxidant Activity

Many this compound derivatives have been synthesized and evaluated for their antioxidant properties. The ability of these compounds to scavenge free radicals is a key aspect of their therapeutic potential, as oxidative stress is implicated in numerous pathological conditions. The antioxidant capacity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay.

For instance, a series of newly synthesized benzofuran derivatives demonstrated good DPPH radical scavenging and ferric reducing power. nih.gov Another study on benzofuran-2-one derivatives also highlighted their antioxidant capacity, which was evaluated by both DPPH assay and cyclic voltammetry. Several synthesized compounds showed very good antioxidant activity at various concentrations. researchgate.net

Table 2: Antioxidant Activity of Selected Benzofuran Derivatives

| Compound/Derivative Series | Assay | Result |

|---|---|---|

| Substituted benzofuran derivatives | DPPH radical scavenging | Very good activity |

| Benzofuran-2-one derivatives | DPPH assay and Cyclic Voltammetry | Remarkable activity for some lactones |

Enzyme Inhibition

The ability of this compound derivatives to inhibit specific enzymes is a cornerstone of their pharmacological relevance. These compounds have been shown to target a variety of enzymes involved in different disease pathways.

Carbonic Anhydrase Inhibition: Certain benzofuran-based carboxylic acids have been identified as effective inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the cancer-associated hCA IX and XII. nih.gov These derivatives have shown submicromolar inhibitory constants (KIs) and selectivity over other isoforms. nih.gov

Tyrosinase Inhibition: Aurones, which are (Z)-benzylidenebenzofuran-3(2H)-ones, have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. Derivatives with multiple hydroxyl groups have shown significant inhibitory activity against human melanocyte-tyrosinase. One of the most potent is 4,6,4'-trihydroxyaurone, which at a concentration of 0.1 mM, induces a 75% inhibition of the enzyme.

Topoisomerase I Inhibition: While specific data on this compound derivatives is limited, the broader class of benzoxazoles has been shown to inhibit human topoisomerase I. This suggests a potential avenue for developing anticancer agents based on the benzofuran scaffold.

Farnesyl Transferase Inhibition: Benzofuran derivatives have demonstrated activity against the farnesyltransferase (FTase) enzyme, which is a crucial target in cancer therapy due to its role in the post-translational modification of Ras proteins. nih.gov

LSD1 Inhibition: A series of benzofuran derivatives have been designed as novel inhibitors of Lysine-specific demethylase 1 (LSD1), a promising target for cancer therapy. One representative compound exhibited excellent LSD1 inhibition with an IC₅₀ value of 0.065 μM. nih.gov

Histamine (B1213489) Receptor Inhibitors: Novel heterocyclic benzofurans have been developed as potent antagonists of the histamine H₃ receptor, with nanomolar potency. nih.gov Further studies have also identified 5-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines as antagonists for both histamine H₃ and H₄ receptors. mdpi.com

Table 3: Enzyme Inhibitory Activity of Selected Benzofuran Derivatives

| Derivative Class | Target Enzyme | Potency (IC₅₀/Ki) |

|---|---|---|

| Benzofuran-based carboxylic acids | Carbonic Anhydrase IX | KIs = 0.56–0.91 μM nih.gov |

| 4,6,4'-Trihydroxyaurone | Tyrosinase | 75% inhibition at 0.1 mM |

| Benzofuran derivatives | Farnesyl Transferase | Active inhibitors nih.gov |

| Benzofuran derivative 17i | LSD1 | IC₅₀ = 0.065 μM nih.gov |

Cardiovascular Effects

The cardiovascular effects of benzofuran derivatives have been a subject of interest, with research focusing on their antiarrhythmic, antihypertensive, and vasodilating properties.

Antiarrhythmic Activity: Certain 5-aminobenzofuran derivatives have been synthesized and screened for their antiarrhythmic potential. Systematic structural modifications have led to the identification of compounds with significant activity against ouabain-induced ventricular arrhythmia in dogs. nih.gov For example, N-[4,7-dimethoxy-6-(2-pyrrolidinoethoxy)-5-benzofuranyl]-N'-methylurea and its piperidinoethoxy analog have shown promise. nih.gov

Antihypertensive and Vasodilating Activity: Some benzofuran derivatives have been designed as vasodilators. A series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids exhibited remarkable vasodilation activity, with some compounds showing greater potency than the reference drug amiodarone (B1667116) hydrochloride. nih.gov The vasodilatory effect is believed to be mediated through mechanisms such as the inhibition of Ca²⁺ channels and stimulation of the NO synthase pathway. nih.gov

Table 4: Cardiovascular Effects of Selected Benzofuran Derivatives

| Compound/Derivative Series | Cardiovascular Effect | Key Finding |

|---|---|---|

| 5-Aminobenzofuran derivatives | Antiarrhythmic | Active against ouabain-induced arrhythmia nih.gov |

Anti-ulcer Activity

Currently, there is a lack of specific research findings on the anti-ulcer activity of this compound derivatives in the reviewed scientific literature.